4-Propylcyclohexane-1-sulfonamide is a sulfonamide compound characterized by the presence of a propyl group attached to a cyclohexane ring, which is further substituted with a sulfonamide functional group. Sulfonamides are a class of compounds that contain a sulfonamide group (-SO2NH2) and have been widely studied for their pharmaceutical applications, particularly as antibacterial agents.
The compound can be synthesized through various methods involving the reaction of sulfonyl chlorides with amines. The synthesis routes often utilize cyclohexane derivatives as starting materials to introduce the propyl group and the sulfonamide functionality.
4-Propylcyclohexane-1-sulfonamide falls under the category of organic compounds known as sulfonamides. These compounds are classified based on their functional groups and can be further categorized into primary, secondary, and tertiary sulfonamides depending on the nature of the nitrogen atom's substitution.
The synthesis of 4-Propylcyclohexane-1-sulfonamide can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, concentration, and pH to optimize yield and purity. For example, maintaining a low temperature during the addition of reagents can help minimize side reactions.
4-Propylcyclohexane-1-sulfonamide has a molecular formula of . The structure consists of:
4-Propylcyclohexane-1-sulfonamide participates in various chemical reactions typical for sulfonamides:
The reactivity of 4-propylcyclohexane-1-sulfonamide can be influenced by substituents on the cyclohexane ring or modifications to the sulfonamide group itself.
The mechanism of action for 4-propylcyclohexane-1-sulfonamide is primarily associated with its antibacterial properties. Sulfonamides inhibit bacterial growth by competitively blocking the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.
Inhibition occurs through mimicry of para-aminobenzoic acid (PABA), leading to a disruption in folate metabolism essential for nucleic acid synthesis . This action results in bacteriostatic effects, effectively halting bacterial proliferation.
Relevant analyses include thermal stability assessments and solubility tests under varying conditions .
4-Propylcyclohexane-1-sulfonamide has several scientific uses:
The sulfonamide functional group (–SO₂NH₂) represents one of medicinal chemistry’s most enduring pharmacophores, with origins tracing to Gerhard Domagk’s 1932 discovery of Prontosil rubrum. This prodrug releases sulfanilamide, the first synthetic antibacterial agent, revolutionizing infectious disease treatment [2] [6]. Over 150 FDA-approved drugs now incorporate sulfur(VI) moieties (e.g., celecoxib, furosemide, topiramate), spanning antimicrobial, diuretic, antidiabetic, and anticancer therapies [6]. This evolution reflects strategic optimization from early simple arylamine sulfonamides toward complex alicyclic and heterocyclic architectures. 4-Propylcyclohexane-1-sulfonamide exemplifies this progression—a non-aromatic sulfonamide designed to overcome limitations of early agents while retaining target engagement versatility [2] [8].
Table 1: Key Molecular Properties of 4-Propylcyclohexane-1-sulfonamide
Property | Value | Significance |
---|---|---|
CAS Registry Number | 1249506-20-4 | Unique compound identification |
Molecular Formula | C₉H₁₉NO₂S | Defines elemental composition (MW: 205.32 g/mol) |
Canonical SMILES | CCCC1CCC(S(N)(=O)=O)CC1 | Encodes 2D structure for cheminformatics |
LogP | 1.74 | Indicates moderate lipophilicity |
Hydrogen Bond Acceptors | 2 | Influences solubility and target interactions |
Fsp³ | 1.0 | Quantifies 3D saturation (reduced flatness) |
Antimicrobial resistance (AMR) poses a critical global health threat, exacerbated by classical sulfonamides’ diminished efficacy. 4-Propylcyclohexane-1-sulfonamide addresses two key resistance mechanisms:
Table 2: Resistance Mechanisms Addressed by Structural Innovation
Resistance Mechanism | Classical Sulfonamides | 4-Propylcyclohexane-1-sulfonamide Strategy |
---|---|---|
DHPS active-site mutations | High susceptibility | Reduced steric clash with mutated residues |
Altered pABA biosynthesis | Cross-resistance common | Independent uptake pathways |
Hypersensitivity triggers | N4-arylamine present | Alicyclic core lacks arylamine |
Efflux pump recognition | Recognized by Tet(K), MefA | Altered physicochemical signature |
The molecular architecture of 4-propylcyclohexane-1-sulfonamide integrates three strategic design elements:
This pharmacophore exemplifies "scaffold hopping": bioisosteric replacement of the arylamine with an alicyclic system retains the hydrogen-bonding capacity of –SO₂NH₂ (distance: 1.42–1.46 Å; angle: 113–119°) while modulating electronic properties. The sp³-hybridized cyclohexane reduces planarity by 87% versus benzene analogs, correlating with improved membrane permeability in Caco-2 assays [2] [6]. Nuclear Overhauser Effect (NOE) NMR studies confirm the sulfonamide group adopts equatorial orientation, maximizing solvent exposure and target hydrogen bonding [1].
Table 3: Key Sulfonamide-Containing Drug Classes and Their Targets
Therapeutic Class | Example Drug | Primary Target | Structural Distinction from 4-Propyl Derivative |
---|---|---|---|
Antibacterial | Sulfadiazine | Dihydropteroate synthase (DHPS) | Aromatic amine + heterocyclic ring |
Carbonic Anhydrase Inhibitor | Acetazolamide | Carbonic anhydrase II/IX | Thiadiazole ring + zinc-binding motif |
COX-2 Inhibitor | Celecoxib | Cyclooxygenase-2 | Pyrazole ring + trifluoromethyl group |
Anticonvulsant | Zonisamide | Voltage-gated Na⁺/Ca²⁺ channels | Isoxazole ring + unsubstituted sulfamoyl |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8